molecular formula C15H22N2O3 B7535569 N-(2-acetamidoethyl)-4-butoxybenzamide

N-(2-acetamidoethyl)-4-butoxybenzamide

Cat. No. B7535569
M. Wt: 278.35 g/mol
InChI Key: LXGRLFNORAZTIA-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-butoxybenzamide, commonly known as AEBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEBOB is a benzamide derivative that is used in various research studies, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of AEBOB is not fully understood. However, it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance neuronal survival.
Biochemical and Physiological Effects:
AEBOB has been shown to have various biochemical and physiological effects. It has been shown to enhance the survival of neurons under oxidative stress conditions. Moreover, AEBOB has been shown to improve cognitive function in animal models of neurodegeneration. AEBOB has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AEBOB has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and has a high affinity for the receptor. Moreover, AEBOB is a fluorescent probe, which makes it useful for studying the binding of benzamide derivatives to the sigma-1 receptor. However, AEBOB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Moreover, AEBOB is not commercially available, and its synthesis is relatively complex.

Future Directions

AEBOB has several potential future directions for research. Firstly, further studies are needed to investigate the pharmacokinetics and toxicity profile of AEBOB. Moreover, AEBOB could be used as a lead compound for the development of new sigma-1 receptor agonists with improved pharmacokinetic and toxicity profiles. Furthermore, AEBOB could be used in studies to investigate the role of sigma-1 receptors in various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders.
Conclusion:
In conclusion, AEBOB is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. AEBOB is synthesized by the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. AEBOB has been shown to act as a sigma-1 receptor agonist and to have various biochemical and physiological effects. AEBOB has several advantages for lab experiments, including its selectivity and fluorescent properties. However, its pharmacokinetics and toxicity profile are not fully understood, and its synthesis is relatively complex. AEBOB has several potential future directions for research, including the development of new sigma-1 receptor agonists and the investigation of the role of sigma-1 receptors in various diseases.

Synthesis Methods

The synthesis of AEBOB involves the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The final product is obtained by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

AEBOB has gained significant attention in scientific research due to its potential applications in various fields. It is used as a probe molecule to study the binding of benzamide derivatives to the dopamine D3 receptor. AEBOB has also been used as a fluorescent probe to study the binding of benzamide derivatives to the sigma-1 receptor. Moreover, AEBOB has been used in various studies to investigate the role of sigma-1 receptors in neuroprotection and neurodegeneration.

properties

IUPAC Name

N-(2-acetamidoethyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-4-11-20-14-7-5-13(6-8-14)15(19)17-10-9-16-12(2)18/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGRLFNORAZTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-4-butoxybenzamide

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